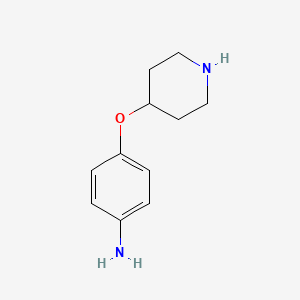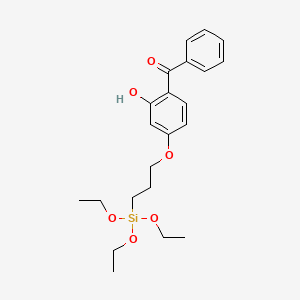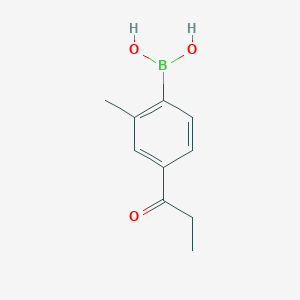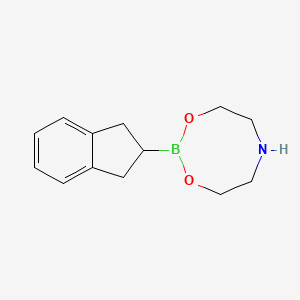
4-(Piperidin-4-yloxy)aniline
Descripción general
Descripción
4-(Piperidin-4-yloxy)aniline is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis
The molecular structure of 4-(Piperidin-4-yloxy)aniline is represented by the linear formula C11H16N2O . The InChI code for this compound is 1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical form of 4-(Piperidin-4-yloxy)aniline is a yellow to brown solid . It has a molecular weight of 192.26 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis of Quinolinones : A study described the synthesis of 4-trifluoromethyl-2-quinolinones, starting from ortho-lithiated tert-Bu N-arylcarbamates, which involves BOC-protected anilines, highlighting a method that could potentially be applied to compounds similar to 4-(Piperidin-4-yloxy)aniline (Leroux, Lefebvre, & Schlosser, 2006).
- Antiproliferative Activity : Piperidin-4-one-3-carboxylates derived from polysubstituted tetrahydropyridines, synthesized using anilines, showed significant anticancer activity, indicating potential therapeutic applications of piperidine derivatives (Aeluri, Alla, Bommena, Murthy, & Jain, 2012).
Medicinal Chemistry and Pharmacology
- Insecticidal Bioactivities : Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were synthesized and showed selective insecticidal activities, suggesting the potential of piperidine derivatives in developing new insecticides (Shen, Wang, & Song, 2013).
- Corrosion Inhibition : Piperidine derivatives demonstrated effective corrosion inhibition properties on iron, indicating applications in materials protection and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Materials Science
- Anion Exchange Membranes : Poly(arylene piperidinium) hydroxide ion exchange membranes, devoid of alkali-sensitive bonds, showcased excellent alkaline stability and conductivity, promising for use in alkaline fuel cells (Olsson, Pham, & Jannasch, 2018).
Structural and Computational Chemistry
- Molecular Structure Investigations : Studies on s-triazine derivatives incorporating piperidine moieties examined their molecular structures, revealing the influence of intermolecular interactions on molecular packing, with implications for the design of novel compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, El‐Faham, 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as n4-substituted sulfonamides, have been found to inhibit dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the cellular processes that rely on the target enzyme.
Result of Action
If it acts similarly to other dhfr inhibitors, it could potentially lead to impaired dna replication and cell division .
Safety and Hazards
Direcciones Futuras
Piperidines, including 4-(Piperidin-4-yloxy)aniline, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research directions may include exploring new synthesis methods and further investigating the pharmacological applications of piperidine derivatives .
Propiedades
IUPAC Name |
4-piperidin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTGUMRVMZAHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609541 | |
| Record name | 4-[(Piperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1023277-58-8 | |
| Record name | 4-[(Piperidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)








![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)
